molecular formula C5H5BrO2S2 B8658956 2-Bromo-4-(methylsulfonyl)thiophene

2-Bromo-4-(methylsulfonyl)thiophene

Cat. No.: B8658956
M. Wt: 241.1 g/mol
InChI Key: UBSNLAABOMSEAU-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylsulfonyl)thiophene is a brominated thiophene derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the 4-position of the heterocyclic ring. Thiophenes are sulfur-containing aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and metabolic stability .

Properties

Molecular Formula

C5H5BrO2S2

Molecular Weight

241.1 g/mol

IUPAC Name

2-bromo-4-methylsulfonylthiophene

InChI

InChI=1S/C5H5BrO2S2/c1-10(7,8)4-2-5(6)9-3-4/h2-3H,1H3

InChI Key

UBSNLAABOMSEAU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CSC(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent type and position, influencing reactivity, solubility, and biological activity:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-4-(methylsulfonyl)thiophene Br (2), –SO₂CH₃ (4) 239.12 Potential COX-2 inhibition, antimicrobial
DUP-697 (5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene) Br (5), –SO₂CH₃ (phenyl), F (phenyl) 463.34 COX-2 inhibitor, anti-inflammatory
2-Bromo-4-(N-Boc-amino)thiophene Br (2), –NHBoc (4) 278.17 Intermediate in drug synthesis
2-(4-Bromophenyl)-5-phenylthiophene Br (phenyl), –C₆H₅ (5) 315.22 Material science, organic electronics

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenyl rings in DUP-697) may reduce solubility but improve target specificity .

Pharmacological Activities

COX-2 Inhibition

DUP-697, a structurally complex analog, is a potent COX-2 inhibitor (IC₅₀ < 0.1 μM) due to its trifluoromethyl and methylsulfonyl groups, which stabilize interactions with the enzyme’s active site . While this compound lacks a phenyl ring substitution, its methylsulfonyl group may still facilitate COX-2 binding, though potency is likely lower.

Antimicrobial Activity

Thiophene derivatives with bromine and sulfonyl groups exhibit broad-spectrum antimicrobial activity. For example, N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives show antimycobacterial activity (MIC₉₀ = 12.5–25 μg/mL) . The bromine atom in this compound may enhance membrane permeability, while the sulfonyl group could disrupt bacterial enzymes.

Physicochemical Properties

Property This compound DUP-697 2-Bromo-4-(trifluoromethyl)phenol
Molecular Weight 239.12 463.34 241.01
Solubility Low (polar aprotic solvents) Very low (DMSO) Moderate (ethanol, DMSO)
Melting Point Not reported >250°C 85–88°C
Stability Hydrolytically stable Light-sensitive Air-stable

Insights :

  • The methylsulfonyl group improves hydrolytic stability compared to esters or amines .
  • Lower molecular weight analogs (e.g., 2-Bromo-4-(trifluoromethyl)phenol) exhibit better solubility, suggesting trade-offs between substituent size and bioavailability .

Q & A

Basic: What are the most effective synthetic routes for preparing 2-Bromo-4-(methylsulfonyl)thiophene, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis of this compound typically involves halogenation and sulfonylation of thiophene precursors. Key routes include:

  • Direct Bromination : Thiophene derivatives can be brominated at the 2-position using electrophilic brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions (e.g., CCl4\text{CCl}_4, 0–5°C) to avoid over-bromination .
  • Sulfonylation : Post-bromination, the methylsulfonyl group is introduced via oxidation of a methylthio intermediate using oxidizing agents like H2O2\text{H}_2\text{O}_2 in acetic acid or mCPBA\text{mCPBA} (meta-chloroperbenzoic acid) .
    Optimization : Yield improvements (≥70%) are achieved by maintaining anhydrous conditions during sulfonylation and using catalytic FeCl3\text{FeCl}_3 to enhance regioselectivity.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns. The methylsulfonyl group exhibits distinct deshielding effects (e.g., δ3.2ppm\delta \sim3.2 \, \text{ppm} for SO2CH3\text{SO}_2\text{CH}_3) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C5H4BrO2S2\text{C}_5\text{H}_4\text{BrO}_2\text{S}_2, expected m/z263.89m/z \approx 263.89) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for bromine and sulfonyl group positioning .
  • HPLC-PDA : Ensures purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How does the methylsulfonyl substituent influence the electronic properties and reactivity of the thiophene ring in cross-coupling reactions?

Methodological Answer:
The methylsulfonyl group is a strong electron-withdrawing group (EWG), which:

  • Activates the Thiophene Ring : Enhances electrophilicity at the 5-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O, 80°C) .
  • Stabilizes Intermediates : In Heck reactions, the EWG stabilizes Pd0^0 intermediates, enabling β-arylation at room temperature (e.g., with 4-iodotoluene, 52% yield) .
  • Reduces Side Reactions : Electron deficiency minimizes homocoupling, a common issue in Pd-catalyzed reactions .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of thiophene derivatives with sulfonyl groups?

Methodological Answer:
Discrepancies in biological data (e.g., COX-2 inhibition vs. cytotoxicity) are addressed via:

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., comparing methylsulfonyl vs. sulfonamide groups) to isolate pharmacophoric features .
  • Metabolic Stability Assays : Incubation with liver microsomes identifies degradation pathways (e.g., sulfonyl group oxidation) that reduce in vivo efficacy .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) clarify interactions with target proteins, resolving false positives from assay artifacts .

Advanced: How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) predicts charge distribution, identifying the 5-position as the most electrophilic site due to the sulfonyl group’s inductive effect .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations map energy barriers for SNAr (nucleophilic aromatic substitution) pathways, favoring para-substitution relative to bromine .
  • Solvent Effects : COSMO-RS simulations model solvent polarity (e.g., DMSO vs. THF), showing polar aprotic solvents accelerate substitution by stabilizing zwitterionic intermediates .

Basic: What are the key solubility and stability considerations when handling this compound in experimental settings?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves readily in DMSO, DMF, or dichloromethane. For aqueous reactions, use co-solvents (e.g., 10% DMSO/H2_2O) .
  • Stability :
    • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromine-sulfur bond .
    • Moisture Avoidance : Hydrolysis of the sulfonyl group occurs in humid environments; use molecular sieves in reaction mixtures .
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis to prevent oxidation of the thiophene ring .

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